3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrrole ring, and a phenoxypyridine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the pyrrole ring, and the incorporation of the phenoxypyridine moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methylpyrrol-2-yl)methyl-4-substituted 4,5-dihydro-1H-1,2,4-triazol-5-ones
- 3-(1-methylpyrrolidin-2-yl)pyridine
- 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine
Uniqueness
Compared to similar compounds, 3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
3-(1-methylpyrrol-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-26-12-6-10-19(26)17-13-18(25-24-17)20(27)23-14-15-7-5-11-22-21(15)28-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHKTBOAHLRMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NCC3=C(N=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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